Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-
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Overview
Description
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- is a chemical compound that features a cyclohexanol backbone with a 4-methoxyphenyl and imidazolyl substituent
Preparation Methods
The synthesis of Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- typically involves multi-step organic reactions. One common method involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst in an organic solvent under hydrogen gas at controlled temperatures and pressures . Another method includes the use of Raney nickel and borohydride in a reaction solvent to perform hydrogenation . These methods are designed to optimize yield and purity, making them suitable for industrial production.
Chemical Reactions Analysis
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolyl or methoxyphenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. It may act on neurotransmitter pathways, influencing the reuptake of serotonin and norepinephrine, similar to compounds like venlafaxine . This interaction can modulate mood and anxiety levels, making it a potential candidate for antidepressant drugs.
Properties
CAS No. |
874133-80-9 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2O2/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3 |
InChI Key |
LMIOACXNRWKZMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O |
Origin of Product |
United States |
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